An In-depth Technical Guide to Neoagarohexaitol: Chemical Structure, Synthesis, and Biological Signaling
An In-depth Technical Guide to Neoagarohexaitol: Chemical Structure, Synthesis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neoagarohexaitol, a reduced neoagarooligosaccharide derived from agarose. This document details its chemical structure, enzymatic synthesis, and involvement in key biological signaling pathways, presenting data and methodologies relevant to research and drug development.
Chemical Structure and Properties of Neoagarohexaitol
Neoagarohexaitol is the sugar alcohol derivative of neoagarohexaose. It is produced by the reduction of the aldehyde group at the reducing end of neoagarohexaose to a primary alcohol. The core structure consists of repeating units of (1→4)-linked 3,6-anhydro-α-L-galactose and (1→3)-linked β-D-galactose.
| Property | Value | Source |
| Molecular Formula | C36H64O28 | Calculated from Neoagarohexaose |
| Molecular Weight | 944.87 g/mol | Calculated from Neoagarohexaose |
| CAS Number | Not directly available; Precursor (Neoagarohexaose): 25023-93-2 | [1] |
| Canonical SMILES | C([C@H]1--INVALID-LINK--CO)O)O[C@@H]2--INVALID-LINK--CO3)O)O[C@@H]4--INVALID-LINK--CO)O)O[C@@H]5--INVALID-LINK--CO6)O)O[C@@H]7--INVALID-LINK--CO)O)O)O)O)O)O">C@HO | Inferred from Neoagarohexaose Structure |
| InChIKey | Inferred from Neoagarohexaose | Inferred from Neoagarohexaose |
Spectroscopic Data
A ¹³C NMR spectrum for neoagarohexaose has been reported, showing characteristic resonances for neoagarooligosaccharides at approximately 97 and 93 ppm, corresponding to the β and α anomeric forms of the galactose residue at the reducing end, respectively.[1] The reduction of neoagarohexaose to Neoagarohexaitol would result in the disappearance of these anomeric carbon signals and the appearance of a signal for the C1 primary alcohol carbon further upfield.
Experimental Protocols
Enzymatic Production of Neoagarohexaose (Precursor to Neoagarohexaitol)
Neoagarohexaose is typically produced via the enzymatic hydrolysis of agarose using β-agarase. The following protocol is a synthesis of methodologies reported in the literature.
Materials:
-
Agarose
-
Recombinant β-agarase
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Deionized water
-
Reaction vessel with temperature control
Procedure:
-
Prepare an agarose solution (e.g., 1% w/v) in the desired buffer. Heat the solution to dissolve the agarose completely and then cool to the optimal reaction temperature for the β-agarase (typically 40-50°C).
-
Add β-agarase to the agarose solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme and desired product distribution.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time. The reaction time will influence the degree of polymerization of the resulting neoagarooligosaccharides. Shorter incubation times generally yield higher molecular weight oligosaccharides like neoagarohexaose.
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Centrifuge the reaction mixture to remove any insoluble material.
-
The supernatant containing the neoagarooligosaccharides can be further purified.
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID).
-
Amine-based chromatography column (e.g., Asahipak NH2P-50 4E).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: ELSD (Nebulizer temperature: 50°C) or RID.
Procedure:
-
Filter the crude neoagarooligosaccharide solution through a 0.22 µm filter.
-
Inject the filtered sample onto the HPLC column.
-
Elute the sample using the specified mobile phase gradient.
-
Identify and quantify the neoagarohexaose peak based on the retention time of a standard.
Biological Signaling Pathways Modulated by Neoagarooligosaccharides
Neoagarooligosaccharides, including neoagarohexaose, have been shown to exert various biological effects, primarily through their prebiotic activity and modulation of key signaling pathways.
Prebiotic Effect and Gut Microbiota Modulation
As a prebiotic, Neoagarohexaitol is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
Prebiotic fermentation of Neoagarohexaitol by gut microbiota.
Anti-Obesity and Anti-Diabetic Effects via MAPK, Nrf2, and PPARγ Signaling
Neoagarooligosaccharides have demonstrated anti-obesity and anti-diabetic properties by modulating intracellular signaling pathways. These pathways are interconnected and regulate cellular processes related to inflammation, oxidative stress, and metabolism.
MAPK Signaling Pathway: Neoagarooligosaccharides can suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2 and JNK. This inhibition helps to reduce inflammatory responses.
Nrf2 Signaling Pathway: By modulating the MAPK pathway, neoagarooligosaccharides can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.
PPARγ Signaling Pathway: Neoagarooligosaccharides can also influence the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway, a key regulator of adipogenesis and lipid metabolism.
Modulation of MAPK, Nrf2, and PPARγ signaling by Neoagarooligosaccharides.
Conclusion
Neoagarohexaitol, a derivative of the naturally occurring neoagarohexaose, presents significant potential for applications in the fields of functional foods and therapeutics. Its prebiotic properties and ability to modulate key signaling pathways involved in metabolic and inflammatory processes make it a compelling molecule for further investigation. The experimental protocols outlined in this guide provide a foundation for the production and analysis of this and related neoagarooligosaccharides, facilitating continued research into their biological activities and mechanisms of action.
